

Diiodomethyl p-Tolyl Sulfone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethyl p-tolyl sulfone is a synthetic organosulfur compound recognized for its potent biocidal activity against a broad spectrum of microorganisms, including fungi, bacteria, and algae. This technical guide provides an in-depth overview of its discovery and history, chemical and physical properties, and known mechanisms of action. Detailed experimental protocols for its synthesis are presented, alongside a summary of its applications, particularly in material preservation and as an antimicrobial agent. The document also explores its metabolic fate and toxicological profile, with a focus on data relevant to drug development and safety assessment.

Introduction

Diiodomethyl p-tolyl sulfone, also known by trade names such as Amical 48, is a versatile antimicrobial agent used extensively as a preservative in a variety of industrial and commercial products.^{[1][2][3]} Its efficacy stems from the presence of the diiodomethylsulfonyl group, which is believed to be the active moiety responsible for its broad-spectrum biocidal properties. This guide aims to consolidate the available scientific and technical information on diiodomethyl p-tolyl sulfone, providing a valuable resource for researchers in materials science, drug development, and environmental science.

Discovery and History

While the precise date and discoverer of diiodomethyl p-tolyl sulfone are not well-documented in readily available academic literature, its commercialization and widespread use as a biocide began in the latter half of the 20th century. Patents from companies like Dow Chemical Company describe its application in various formulations, indicating its industrial significance.^[4] It is registered with environmental protection agencies for use in a range of materials, including paints, coatings, adhesives, plastics, and wood preservation.^{[2][4]}

Chemical and Physical Properties

Diiodomethyl p-tolyl sulfone is a tan, odorless powder at room temperature.^[3] Its chemical structure consists of a p-tolyl group attached to a sulfonyl group, which in turn is bonded to a diiodomethyl group.

Table 1: Chemical Identifiers and Synonyms

Identifier/Synonym	Value
CAS Number	20018-09-1 ^[2]
Molecular Formula	C ₈ H ₈ I ₂ O ₂ S ^[2]
IUPAC Name	1-((Diiodomethyl)sulfonyl)-4-methylbenzene
Common Synonyms	Amical 48, DIMPTS, p-Tolyl diiodomethyl sulfone ^[2]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	422.02 g/mol [1]
Melting Point	136 °C (with a range of 149-152 °C reported) [3]
Boiling Point	420.1 °C at 760 mmHg [5]
Water Solubility	0.1 to 1 mg/L [5]
Vapor Pressure	9.6×10^{-7} mm Hg at 25 °C [5]
Log Kow (Octanol-Water Partition Coefficient)	2.66
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)	2.7 (indicating moderate mobility in soil) [5]

Experimental Protocols: Synthesis

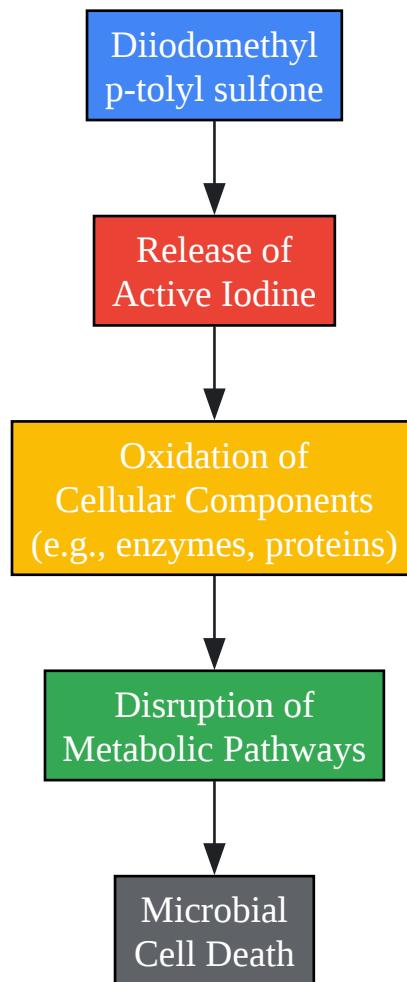
A specific, detailed experimental protocol for the synthesis of diiodomethyl p-tolyl sulfone is not readily available in published literature. However, a general approach for the α -halogenation of sulfones can be described. This typically involves the deprotonation of the α -carbon of a precursor sulfone followed by reaction with an electrophilic halogen source.

General Synthesis of α,α -Dihalo Sulfones:

A plausible synthetic route to diiodomethyl p-tolyl sulfone would start from methyl p-tolyl sulfone. The methyl group, being adjacent to the strongly electron-withdrawing sulfonyl group, possesses acidic protons.

- Step 1: Deprotonation. A strong base, such as an alkoxide (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran), is used to deprotonate the methyl group of methyl p-tolyl sulfone, forming a carbanion. The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize side reactions.
- Step 2: Iodination. An electrophilic iodine source, such as molecular iodine (I_2) or N-iodosuccinimide (NIS), is then added to the reaction mixture. The carbanion acts as a nucleophile, attacking the iodine and forming the monoiodinated product.

- Step 3: Second Halogenation. To achieve di-iodination, the mono-iodinated product can be subjected to a second round of deprotonation and iodination. The presence of one iodine atom can influence the acidity of the remaining proton, potentially requiring adjusted reaction conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Step 4: Work-up and Purification. Upon completion of the reaction, the mixture is typically quenched with an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final diiodomethyl p-tolyl sulfone.


A generalized workflow for the synthesis of diiodomethyl p-tolyl sulfone.

Mechanism of Action

The biocidal activity of diiodomethyl p-tolyl sulfone is attributed to its ability to release active halogen species. While the precise molecular targets are not fully elucidated, the general mechanism is believed to involve the disruption of essential cellular processes in microorganisms.

Antimicrobial Action:

The electron-withdrawing nature of the sulfonyl group facilitates the cleavage of the carbon-iodine bonds, leading to the release of iodine. This released iodine, or hypoiodous acid formed in an aqueous environment, is a potent oxidizing agent. It can react with and inactivate critical biomolecules within the microbial cell, such as enzymes containing thiol groups, leading to metabolic disruption and cell death.

[Click to download full resolution via product page](#)

A conceptual diagram of the proposed antimicrobial mechanism of action.

Toxicological Mechanism in Mammals:

In mammals, the reproductive toxicity of diiodomethyl p-tolyl sulfone has been linked to the in vivo release of iodide.^[1] An excess of systemic iodide can lead to hypothyroidism by interfering with the normal functioning of the thyroid gland.^[1]

Applications

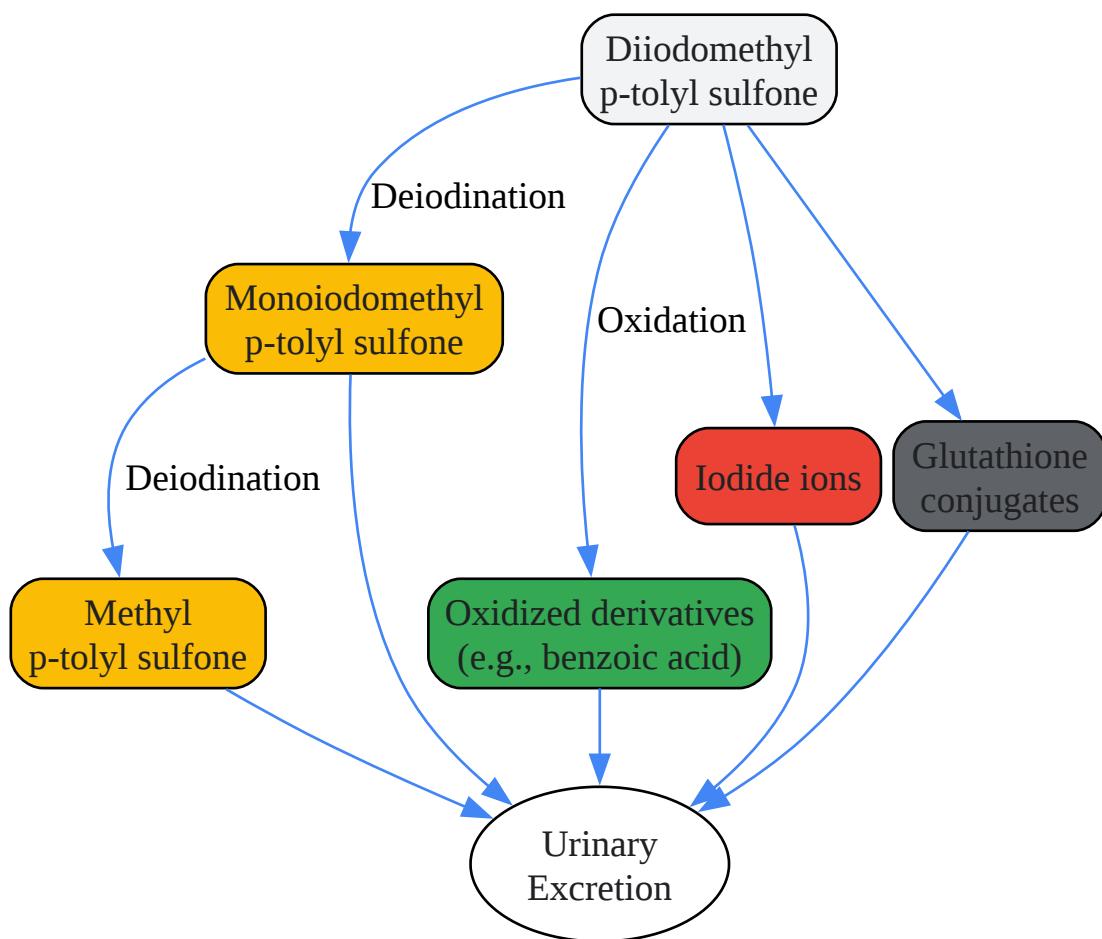

Diiodomethyl p-tolyl sulfone is utilized as a preservative and biocide in a wide array of products to prevent microbial degradation.

Table 3: Major Applications of Diiodomethyl p-tolyl sulfone

Application Area	Description
Paints and Coatings	Prevents the growth of mold, mildew, and algae on painted surfaces. [1]
Adhesives and Sealants	Extends the shelf life and in-service life by inhibiting microbial contamination. [1]
Plastics and Rubber	Incorporated into polymeric materials to impart antimicrobial properties. [1]
Wood Preservation	Protects wood from decay and sapstain fungi. [2]
Personal Care Products	Used in some formulations, such as anti-dandruff shampoos, for its antifungal properties. [4]
Industrial Fluids	Controls microbial growth in metalworking fluids, and pulp and paper slurries. [1]

Metabolic Fate

Studies in rats have shown that orally administered diiodomethyl p-tolyl sulfone is rapidly absorbed and metabolized.[\[1\]](#) The primary metabolic pathway involves the liberation of one or both iodine atoms. The tolyl moiety can be oxidized at the methyl group to form the corresponding benzoic acid derivative. Glutathione conjugation has also been observed.[\[1\]](#)

[Click to download full resolution via product page](#)

A simplified diagram of the metabolic fate of diiodomethyl p-tolyl sulfone.

Conclusion

Diiodomethyl p-tolyl sulfone is a commercially important biocide with a broad spectrum of activity. Its utility in material preservation is well-established. For researchers and professionals in drug development, understanding its chemical properties, mechanism of action, and metabolic fate is crucial for assessing its potential applications and safety profile. While its primary use is as a preservative, its antimicrobial properties may warrant further investigation for other specialized applications. Future research could focus on elucidating the specific molecular targets of its antimicrobial action and exploring the development of derivatives with enhanced efficacy and reduced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diiodomethyl p-tolyl sulfone: Topics by Science.gov [science.gov]
- 2. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discussion of diiodomethyl p-tolyl sulfone (Amical® 48) as a fungicide for wood preservatio [irg-wp.com]
- 4. WO2006083630A2 - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent in combination with an anti-dandruff active - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Diiodomethyl p-Tolyl Sulfone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209700#discovery-and-history-of-diiodomethyl-p-tolyl-sulfone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com